molecular formula C26H30BrNO4S2 B15355368 (S)-Aclidinium Bromide

(S)-Aclidinium Bromide

Cat. No.: B15355368
M. Wt: 564.6 g/mol
InChI Key: XLAKJQPTOJHYDR-YBICHJLKSA-M
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Description

(S)-Aclidinium Bromide: is a long-acting, inhaled muscarinic antagonist (LAMA) primarily used as a maintenance treatment for chronic obstructive pulmonary disease (COPD). It works by blocking muscarinic receptors in the airways, leading to bronchodilation and improved airflow. This compound is known for its efficacy in improving the quality of life for patients with COPD and preventing hospitalizations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Aclidinium Bromide typically involves multiple steps, starting with the preparation of the bicyclic core structure. This is often achieved through a series of reactions including cyclization, alkylation, and esterification

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then purified and formulated into inhalation powders for medical use.

Chemical Reactions Analysis

(S)-Aclidinium Bromide: undergoes several types of chemical reactions, including:

  • Reduction: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, alkaline conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, acidic conditions.

  • Substitution: Nucleophiles like sodium iodide, electrophiles like alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of this compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(S)-Aclidinium Bromide: has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying muscarinic receptor interactions.

  • Biology: Employed in studies related to respiratory physiology and pharmacology.

  • Medicine: As a therapeutic agent for COPD, it is extensively researched for its efficacy and safety profile.

  • Industry: Utilized in the development of inhalation devices and formulations for pulmonary drug delivery.

Mechanism of Action

(S)-Aclidinium Bromide: is often compared with other long-acting muscarinic antagonists (LAMAs) such as tiotropium and ipratropium. While all these compounds share the same mechanism of action, this compound is unique in its higher affinity for muscarinic receptors and its specific formulation for inhalation. This makes it particularly effective in providing sustained bronchodilation with fewer side effects.

Comparison with Similar Compounds

  • Tiotropium

  • Ipratropium

  • Glycopyrronium bromide

  • Umeclidinium

Properties

Molecular Formula

C26H30BrNO4S2

Molecular Weight

564.6 g/mol

IUPAC Name

[(3S)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide

InChI

InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m1./s1

InChI Key

XLAKJQPTOJHYDR-YBICHJLKSA-M

Isomeric SMILES

C1C[N+]2(CCC1[C@@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-]

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-]

Origin of Product

United States

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